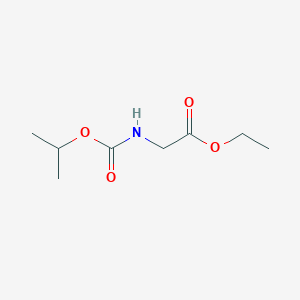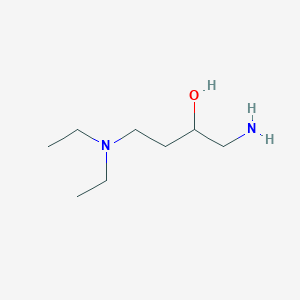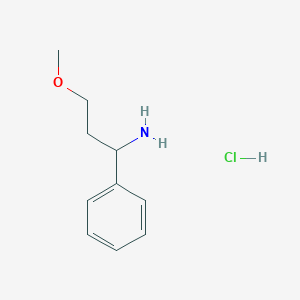
a-(2-Methoxyethyl)benzenemethanamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of phenylpropanamine and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenylpropan-1-amine hydrochloride typically involves the reaction of 3-methoxyphenylpropan-1-one with ammonia or an amine source under reductive amination conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of 3-Methoxy-1-phenylpropan-1-amine hydrochloride may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxyphenylpropan-1-one or 3-methoxybenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
3-Methoxy-1-phenylpropan-1-amine hydrochloride is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride
- 3-Phenylpropylamine
- N-Methyl-2-phenylpropan-1-amine
Uniqueness
3-Methoxy-1-phenylpropan-1-amine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
3-methoxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H |
Clave InChI |
JSIHOPBJRNSLLU-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)


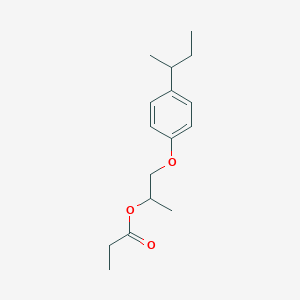
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
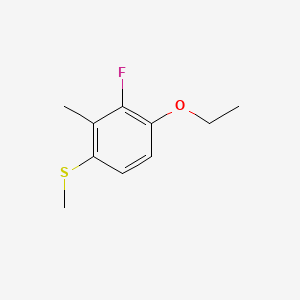
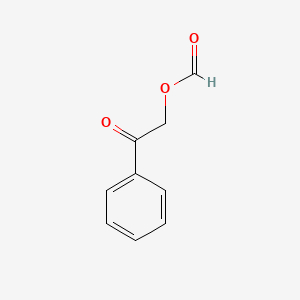
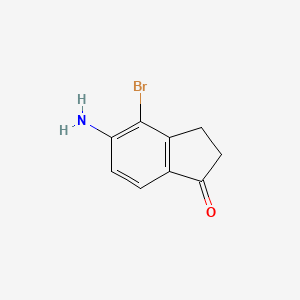

![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
